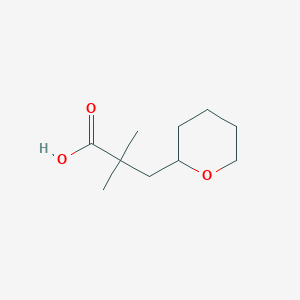
2,2-Dimethyl-3-(oxan-2-yl)propanoic acid
Descripción general
Descripción
“2,2-Dimethylpropanoic acid”, also known as Pivalic acid, is a carboxylic acid with a molecular formula of C5H10O2 . It’s a type of branched-chain fatty acid that’s often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of a suitable organometallic reagent, such as a Grignard or organolithium reagent, with a precursor of the carboxylic acid . The exact method would depend on the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The molecule’s structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions of carboxylic acids involve the carboxyl group (-COOH) and typically include reactions with bases, reducing agents, and nucleophiles .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. For example, the molecular weight of “2,2-Dimethylpropanoic acid” is 102.1317 .
Aplicaciones Científicas De Investigación
1. Photochromism Studies
The compound has been studied in the context of photochromism, which involves reversible light-induced change of color. For instance, Zou et al. (2004) investigated the photochromic behaviors of certain compounds in solutions, which could have implications for the development of light-responsive materials (Zou et al., 2004).
2. Synthesis of Complex Molecules
The compound plays a role in the synthesis of complex molecules. For example, Ahn et al. (2012) described a new method for synthesizing certain carboxylates, demonstrating the compound's utility in organic chemistry (Ahn et al., 2012).
3. Photoremovable Protecting Groups
Literák et al. (2008) explored the use of certain esters as photoremovable protecting groups, a technique important in synthetic chemistry for protecting reactive sites during a chemical reaction (Literák et al., 2008).
4. Chiral Separation Techniques
Dauh-Rurng Wu et al. (2016) investigated the resolution of racemic acids using chiral supercritical fluid chromatography (SFC), an important technique in the separation of chiral compounds (Wu et al., 2016).
5. Inhibitors in Biochemical Studies
Compounds like 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid have been studied as inhibitors in biochemical assays. Fuchs and Spiteller (1999) reported on certain dimethyl-furan-2-yl nonanoic acids' inhibitory activity on enzymes, which can be relevant for understanding enzyme interactions (Fuchs & Spiteller, 1999).
6. Selective Esterifications in Organic Synthesis
Selective esterifications of primary alcohols have been studied by Wang et al. (2012), demonstrating the compound's relevance in the field of organic synthesis (Wang et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)7-8-5-3-4-6-13-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFJCCLBWLNHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




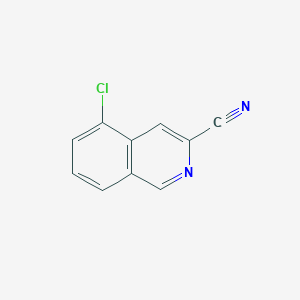
![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)


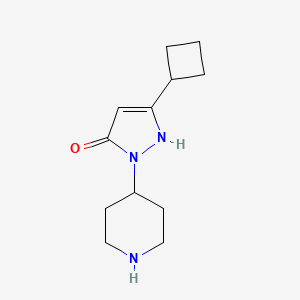


![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)
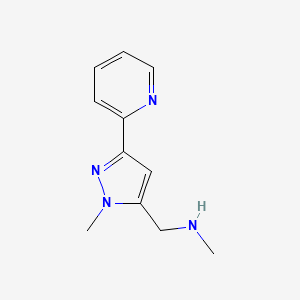
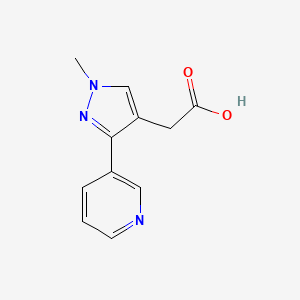
![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)